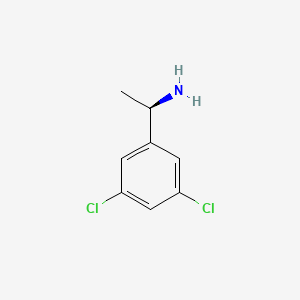
1-(5-Chloro-3-nitropyridin-2-yl)pipérazine
Vue d'ensemble
Description
1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine consists of a piperazine ring attached to a pyridine ring substituted with chlorine and nitro groups.
Applications De Recherche Scientifique
1-(5-Chloro-3-nitropyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes like urease.
Biological Studies: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anti-tubercular properties.
Chemical Biology: It serves as a probe for studying biochemical pathways and enzyme mechanisms.
Mécanisme D'action
Target of Action
The primary target of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is urease , a nickel-dependent enzyme found in various life forms . Urease catalyzes the breakdown of urea, concluding nitrogen metabolism by generating ammonia and carbamate .
Mode of Action
1-(5-Chloro-3-nitropyridin-2-yl)piperazine interacts with urease, inhibiting its activity . This interaction obstructs the breakdown of urea, thereby inhibiting the production of ammonia and carbamate .
Biochemical Pathways
The inhibition of urease by 1-(5-Chloro-3-nitropyridin-2-yl)piperazine affects the nitrogen metabolism pathway . This results in a decrease in the production of ammonia and carbamate, which are the end products of urea breakdown .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal permeability, which could potentially impact its bioavailability .
Result of Action
The inhibition of urease by 1-(5-Chloro-3-nitropyridin-2-yl)piperazine leads to a decrease in the production of ammonia and carbamate . This can potentially disrupt the survival of pathogens that rely on urease for survival, such as Helicobacter pylori .
Analyse Biochimique
Biochemical Properties
1-(5-Chloro-3-nitropyridin-2-yl)piperazine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate . The inhibition of urease by 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is significant because it can prevent the survival of pathogens that rely on urease activity to thrive in acidic environments, such as Helicobacter pylori . The compound interacts with the active site of urease, forming a stable complex that inhibits the enzyme’s activity .
Cellular Effects
1-(5-Chloro-3-nitropyridin-2-yl)piperazine has been shown to affect various types of cells and cellular processes. In particular, it has demonstrated cytotoxic effects on certain cancer cell lines, leading to cell death through apoptosis . The compound influences cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine has been found to alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine involves its interaction with specific biomolecules. The compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . This binding interaction is facilitated by the presence of the chloro and nitro groups on the pyridine ring, which enhance the compound’s affinity for the enzyme . Additionally, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine has been shown to inhibit other enzymes involved in cellular metabolism, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of urease activity and persistent changes in gene expression . These temporal effects highlight the potential of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit urease activity without causing significant toxicity . At higher doses, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can induce toxic effects, including liver and kidney damage . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing adverse effects .
Metabolic Pathways
1-(5-Chloro-3-nitropyridin-2-yl)piperazine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation and reduction of the compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to accumulate in specific tissues . This targeted distribution enhances the compound’s efficacy and reduces the likelihood of off-target effects . Additionally, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can bind to plasma proteins, influencing its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Méthodes De Préparation
The synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine typically involves the reaction of 5-chloro-3-nitropyridine with piperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. One common method involves heating the reactants in a solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-(5-Chloro-3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-3-nitropyridin-2-yl)piperazine can be compared with other pyridylpiperazine derivatives, such as:
1-(3-Nitropyridin-2-yl)piperazine: Similar in structure but lacks the chlorine substitution, which may affect its biological activity and chemical reactivity.
1-(5-Bromo-3-nitropyridin-2-yl)piperazine:
The uniqueness of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
1-(5-chloro-3-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMIFSPGRIWQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)



![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
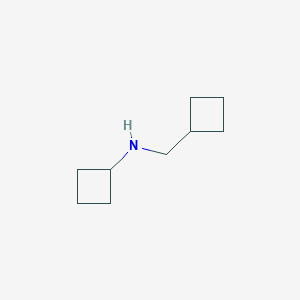
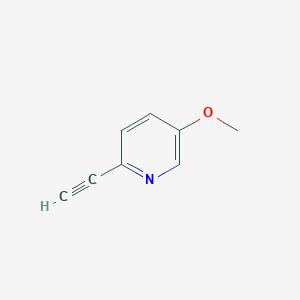
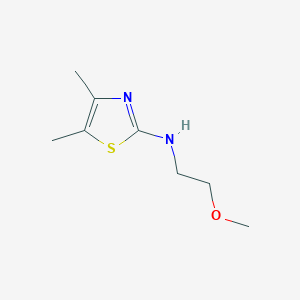
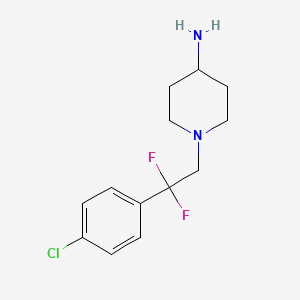

![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)

